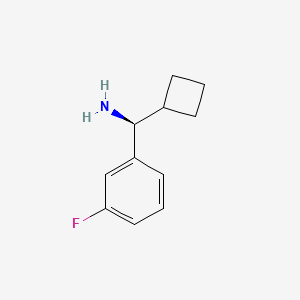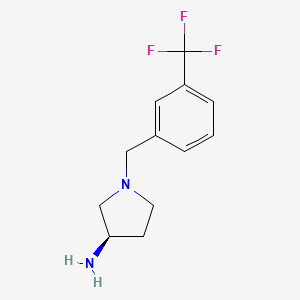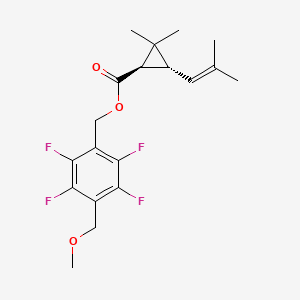
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine is a complex organic compound featuring a thiazole ring and a thietan ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-methylthiazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan ring, leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thietan derivatives, and substituted thiazole compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, rubber vulcanization accelerators, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiazofurin: An antineoplastic drug with a thiazole ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
N-(2-(5-Methylthiazol-2-yl)propan-2-yl)thietan-3-amine is unique due to the presence of both thiazole and thietan rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H16N2S2 |
|---|---|
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2S2/c1-7-4-11-9(14-7)10(2,3)12-8-5-13-6-8/h4,8,12H,5-6H2,1-3H3 |
InChI-Schlüssel |
GTAZXWPTFZOFJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)C(C)(C)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


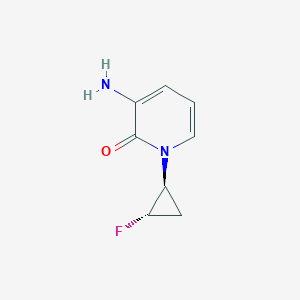
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
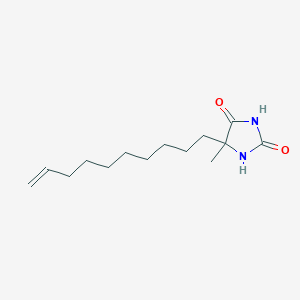
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)

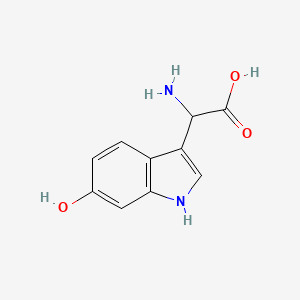
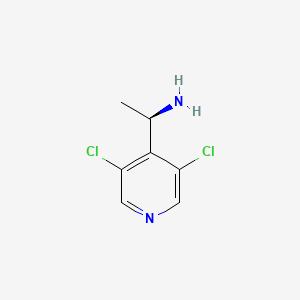
![Tert-butyl 3-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12944577.png)
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
